molecular formula C30H40O3 B1239093 FennelOil CAS No. 8006-84-6

FennelOil

Cat. No.: B1239093
CAS No.: 8006-84-6
M. Wt: 448.6 g/mol
InChI Key: OBHSPPLZGYJDIK-ITDJAWRYSA-N
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Mechanism of Action

Target of Action

Fennel oil’s primary targets are the digestive, excretory, and respiratory systems . It is known to stimulate the production of digestive juices, relieve gas and bloating, clear congestion and respiratory infections, and ease asthma symptoms .

Mode of Action

It is believed that the active compounds in fennel oil, such as anethole, are responsible for its medicinal effects . Anethole has been found to have anti-inflammatory, antioxidant, and antispasmodic properties . These properties may help reduce pain and inflammation, relieve muscle spasms, and provide other therapeutic benefits .

Biochemical Pathways

Fennel oil affects several biochemical pathways. It has antioxidant properties that help neutralize harmful free radicals in the body . It also has anti-inflammatory properties that can help reduce inflammation in the body . Furthermore, it has antispasmodic properties that can help relieve muscle spasms .

Pharmacokinetics

Different oral formulations of Fennel oil, including essential oil, seed extract, seed powder, and tea, have been used in studies . The dose and duration of these formulations vary depending on the specific condition being treated .

Result of Action

Fennel oil has a variety of benefits, including reducing inflammation, supporting respiratory function, helping relieve muscle pain, and helpful for skin care . It can also improve cognitive function and memory, regulate the production of hormones, and relieve PMS symptoms .

Action Environment

Fennel oil is native to Southern Europe but is also grown in various regions in the North of Europe and North America . The environmental factors such as climate, soil type, and cultivation practices can influence the composition and efficacy of Fennel oil . .

Biochemical Analysis

Biochemical Properties

Fennel oil plays a significant role in various biochemical reactions. It contains compounds such as trans-anethole, fenchone, and estragole, which interact with enzymes and proteins in the body. For instance, trans-anethole has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, fenchone interacts with GABA receptors, influencing neurotransmission . These interactions highlight the potential of fennel oil in modulating biochemical pathways and therapeutic applications.

Cellular Effects

Fennel oil exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, fennel oil can modulate the expression of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, enhancing cellular defense mechanisms against oxidative stress . Furthermore, fennel oil has been shown to affect the proliferation and apoptosis of cancer cells, indicating its potential in cancer therapy .

Molecular Mechanism

At the molecular level, fennel oil exerts its effects through several mechanisms. Trans-anethole, a major component of fennel oil, binds to estrogen receptors, mimicking the effects of estrogen and influencing gene expression . Additionally, fennel oil components can inhibit the activity of enzymes such as acetylcholinesterase, leading to increased levels of neurotransmitters like acetylcholine . These molecular interactions underline the diverse biological activities of fennel oil.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fennel oil have been studied over various time periods. Fennel oil has shown stability under different conditions, maintaining its biochemical properties over time . Long-term studies have indicated that fennel oil can sustain its effects on cellular functions, such as enhancing antioxidant enzyme activity and modulating gene expression, even after prolonged exposure . The degradation of certain components over time may affect its efficacy.

Dosage Effects in Animal Models

The effects of fennel oil vary with different dosages in animal models. Studies have shown that low to moderate doses of fennel oil can enhance antioxidant enzyme activity and improve metabolic parameters without causing adverse effects . High doses of fennel oil may lead to toxicity, affecting liver and kidney functions . These findings suggest the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

Fennel oil is involved in various metabolic pathways, interacting with enzymes and cofactors. For instance, trans-anethole is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can influence metabolic flux . Additionally, fennel oil components can modulate the levels of metabolites such as glucose and lipids, indicating their role in metabolic regulation .

Transport and Distribution

Within cells and tissues, fennel oil is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes . Fennel oil components can accumulate in specific tissues, such as the liver and brain, where they exert their biological effects . Understanding these transport and distribution mechanisms is crucial for optimizing the therapeutic potential of fennel oil.

Subcellular Localization

The subcellular localization of fennel oil components plays a crucial role in their activity and function. Fennel oil components can be directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . These localizations influence the interactions of fennel oil with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

FennelOil is primarily obtained through steam distillation of the crushed seeds of the fennel plant . The seeds are subjected to steam, which causes the essential oil to evaporate. The vapor is then condensed and collected, resulting in fennel oil. This method preserves the volatile compounds and ensures a high-quality product.

Industrial Production Methods

In industrial settings, fennel oil is produced using large-scale steam distillation units. The process involves placing the crushed fennel seeds in a distillation chamber, where steam is passed through the seeds. The steam carries the essential oil vapors, which are then condensed and collected in a separate chamber. The oil is further purified and packaged for commercial use .

Chemical Reactions Analysis

Types of Reactions

FennelOil undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary components, such as anethole and limonene, are susceptible to these reactions.

Common Reagents and Conditions

    Oxidation: this compound can undergo oxidation in the presence of oxygen, light, and heat. This reaction can lead to the formation of peroxides and other oxidation products.

    Reduction: Reduction reactions of fennel oil components can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Substitution reactions can occur when fennel oil reacts with halogens or other electrophiles, leading to the formation of halogenated derivatives.

Major Products Formed

Properties

IUPAC Name

1-methoxy-4-[(E)-prop-1-enyl]benzene;1-methoxy-4-prop-2-enylbenzene;1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O.2C10H12O/c1-9(2)7-4-5-10(3,6-7)8(9)11;2*1-3-4-9-5-7-10(11-2)8-6-9/h7H,4-6H2,1-3H3;3-8H,1-2H3;3,5-8H,1,4H2,2H3/b;4-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHSPPLZGYJDIK-ITDJAWRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC=C(C=C1)OC.CC1(C2CCC(C2)(C1=O)C)C.COC1=CC=C(C=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC=C(C=C1)OC.CC1(C2CCC(C2)(C1=O)C)C.COC1=CC=C(C=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly sol in water; sol in 1 vol 90% or in 8 volumes 80% alcohol; very sol in chloroform, ether
Record name FENNEL OIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1932
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.953-0.973 @ 25 deg/25 °C
Record name FENNEL OIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1932
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless to pale yellow oil

CAS No.

8006-84-6
Record name Oils, fennel
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oils, fennel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENNEL OIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1932
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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